An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of D-Glucose-(toluene-4-sulfonylhydrazone)
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of D-Glucose-(toluene-4-sulfonylhydrazone)
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of D-glucose-(toluene-4-sulfonylhydrazone). Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, and detailed interpretation of the ¹H and ¹³C NMR data, underpinned by established principles of carbohydrate and hydrazone chemistry.
Introduction: The Significance of D-Glucose-(toluene-4-sulfonylhydrazone)
D-glucose-(toluene-4-sulfonylhydrazone) is a derivative of D-glucose where the aldehyde group of the open-chain form has reacted with toluene-4-sulfonylhydrazide. Such derivatives are of significant interest in carbohydrate chemistry and medicinal chemistry. The introduction of the tosylhydrazone functionality can alter the biological activity of the parent sugar, making it a potential candidate for various therapeutic applications, including as an inhibitor of specific enzymes. The structural elucidation of these molecules is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose in solution.[1] This guide will provide the foundational knowledge for the synthesis and detailed NMR spectral interpretation of this compound.
Synthesis and Purification of D-Glucose-(toluene-4-sulfonylhydrazone)
The synthesis of D-glucose-(toluene-4-sulfonylhydrazone) is a straightforward condensation reaction between the open-chain aldehyde form of D-glucose and toluene-4-sulfonylhydrazide.
Experimental Protocol
Materials:
-
D-glucose
-
Toluene-4-sulfonylhydrazide
-
Ethanol (or a similar suitable solvent)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolution: Dissolve D-glucose in a minimal amount of warm ethanol. In a separate flask, dissolve an equimolar amount of toluene-4-sulfonylhydrazide in ethanol.
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Reaction: Add the toluene-4-sulfonylhydrazide solution to the D-glucose solution with stirring. Add a catalytic amount of glacial acetic acid to the reaction mixture.
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Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Crystallization: Upon completion, allow the reaction mixture to cool to room temperature. The D-glucose-(toluene-4-sulfonylhydrazone) product will precipitate out of the solution.
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Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
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Drying: Dry the purified product under vacuum to yield D-glucose-(toluene-4-sulfonylhydrazone) as a crystalline solid.
Principles of NMR Spectroscopy for Carbohydrate Derivatives
NMR spectroscopy is an indispensable tool for the structural analysis of carbohydrates and their derivatives.[2][3] The chemical environment of each proton and carbon atom in the molecule influences its resonance frequency, providing a unique fingerprint of the molecular structure.
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¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For carbohydrates, the anomeric proton (H-1) is particularly diagnostic, typically resonating in the downfield region of 4.5-5.5 ppm.[2] The remaining sugar ring protons usually appear in a more crowded region between 3.0 and 4.5 ppm.[4]
-
¹³C NMR: Provides information on the carbon skeleton of the molecule. The anomeric carbon (C-1) is also a key indicator, typically found in the 90-110 ppm region.[2] The other carbons of the sugar ring resonate between 60 and 80 ppm.[5]
-
2D NMR Techniques: For complex molecules like D-glucose-(toluene-4-sulfonylhydrazone), 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment of all proton and carbon signals.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for D-glucose-(toluene-4-sulfonylhydrazone). These predictions are based on the known spectral data of D-glucose and related tosylhydrazone compounds.[6][7][8] The numbering of the atoms is shown in the diagram below.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-1 | ~7.5 - 7.8 | d | ~8-10 | The imine proton (CH=N) is significantly deshielded and coupled to H-2. |
| H-2 | ~4.0 - 4.2 | m | Coupled to H-1 and H-3. | |
| H-3 | ~3.6 - 3.8 | m | Part of the complex sugar proton region. | |
| H-4 | ~3.4 - 3.6 | m | Part of the complex sugar proton region. | |
| H-5 | ~3.7 - 3.9 | m | Part of the complex sugar proton region. | |
| H-6a, H-6b | ~3.6 - 3.8 | m | Diastereotopic protons of the CH₂OH group. | |
| OH | ~4.5 - 6.0 | br s | Broad signals, exchangeable with D₂O. | |
| NH | ~10.0 - 11.5 | s | Deshielded sulfonamide proton, exchangeable with D₂O.[9] | |
| H-ar (ortho to SO₂) | ~7.8 - 8.0 | d | ~8 | Aromatic protons ortho to the electron-withdrawing sulfonyl group are deshielded. |
| H-ar (meta to SO₂) | ~7.3 - 7.5 | d | ~8 | Aromatic protons meta to the sulfonyl group. |
| CH₃ | ~2.4 | s | Methyl group on the toluene ring. |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | ~145 - 150 | The imine carbon is significantly downfield compared to an anomeric carbon.[10] |
| C-2 | ~72 - 75 | |
| C-3 | ~73 - 76 | |
| C-4 | ~70 - 73 | |
| C-5 | ~71 - 74 | |
| C-6 | ~61 - 63 | |
| C-ar (ipso to SO₂) | ~143 - 145 | |
| C-ar (ortho to SO₂) | ~127 - 129 | |
| C-ar (meta to SO₂) | ~129 - 131 | |
| C-ar (para to SO₂) | ~135 - 138 | |
| CH₃ | ~21 |
Advanced 2D NMR for Structural Verification
To confirm the assignments of the ¹H and ¹³C spectra, a suite of 2D NMR experiments would be employed.
-
COSY: Would reveal the proton-proton coupling network within the glucose moiety (H-1 through H-6) and within the aromatic ring.
-
HSQC: Would correlate each proton to its directly attached carbon, allowing for the assignment of the carbon signals based on the proton assignments.
-
HMBC: Would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the C-1 imine carbon through its correlation with H-2, and for connecting the tosyl group to the hydrazone nitrogen.
Conclusion
The structural elucidation of D-glucose-(toluene-4-sulfonylhydrazone) is readily achievable through a combination of ¹H, ¹³C, and 2D NMR spectroscopy. By understanding the fundamental chemical shifts and coupling patterns of the constituent glucose and tosylhydrazone moieties, researchers can confidently assign the spectra of this and related carbohydrate derivatives. This guide provides a robust framework for the synthesis and comprehensive NMR analysis of D-glucose-(toluene-4-sulfonylhydrazone), serving as a valuable resource for scientists in the fields of carbohydrate chemistry and drug discovery.
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